molecular formula C17H18N2O3 B4606521 N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide

N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B4606521
M. Wt: 298.34 g/mol
InChI Key: VJBHPSOQMIGORB-UHFFFAOYSA-N
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Description

N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a methyl group and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-methylphenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with N-methyl-3-aminobenzamide in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenoxyacetyl derivatives.

Scientific Research Applications

N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide
  • 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

Uniqueness

N-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-methyl-3-[[2-(2-methylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-9-15(12)22-11-16(20)19-14-8-5-7-13(10-14)17(21)18-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBHPSOQMIGORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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